molecular formula C18H39NO2 B048060 Safingol CAS No. 15639-50-6

Safingol

Cat. No.: B048060
CAS No.: 15639-50-6
M. Wt: 301.5 g/mol
InChI Key: OTKJDMGTUTTYMP-ROUUACIJSA-N
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Mechanism of Action

Target of Action

Safingol, a lyso-sphingolipid protein kinase inhibitor , primarily targets the protein kinase C (PKC) family and phosphoinositide 3-kinase (PI3k) . These targets play a crucial role in various cellular processes, including cell growth, proliferation, and survival.

Mode of Action

This compound competitively competes with phorbol dibutyrate at regulatory domains of the PKC family, inhibiting the activation of such enzymes as PKCβ-I, PKCδ, and PKCε . This compound can also inhibit PI3k, which is a critical component of the mTOR and MAPK/ERK pathways . Furthermore, this compound, like other sphingolipids, has been found to inhibit glucose uptake . This results in oxidative stress, leading to the generation of reactive oxygen species (ROS) that are both time and concentration-dependent .

Biochemical Pathways

The inhibitory signaling effects of this compound, particularly on PKCε and PI3k, and the presence of ROS synergize to induce autophagy . Autophagy is a cellular process that involves the degradation and recycling of cellular components, and it plays a crucial role in maintaining cellular homeostasis . This compound’s action on these biochemical pathways leads to a series of cascades that result in accidental necrotic cell death brought about by ROS and mediated by autophagy .

Pharmacokinetics

The pharmacokinetic parameters of this compound were found to be linear throughout the dose range with no significant interaction with cisplatin . Patients treated at or near the maximum tolerated dose (MTD) achieved this compound levels of more than 20 μmol/L and maintained levels greater than or equal to 5 μmol/L for 4 hours .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, such as cisplatin, can potentiate the antitumor effects of this compound . Additionally, the concentration of this compound in the patient’s system can significantly impact its efficacy and potential side effects

Biochemical Analysis

Biochemical Properties

Safingol interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It competitively competes with phorbol dibutyrate at regulatory domains of the protein kinase C family, inhibiting the activation of such enzymes as PKCβ-I, PKCδ, and PKCε . This compound can also inhibit phosphoinositide 3-kinase (PI3k), which is a critical component of the mTOR and MAPK/ERK pathways .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by inducing a variety of inhibitory effects, resulting in a series of cascades that result in accidental necrotic cell death brought about by reactive oxygen species (ROS) and mediated by autophagy . It also has been found to inhibit glucose uptake, leading to oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound’s action is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of ROS and the inhibitory signaling effects (particularly of PKCε and PI3k) synergize to induce autophagy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been reported that this compound can be safely administered at doses that achieve plasma levels consistent with target inhibition . Reversible dose-dependent hepatic toxicity was seen, as expected from preclinical data .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It was found that this compound can be safely administered at doses that achieve plasma levels consistent with target inhibition . Reversible dose-dependent hepatic toxicity was seen, as expected from preclinical data .

Metabolic Pathways

This compound is involved in the sphingolipid metabolism pathway . It is a putative inhibitor of sphingosine kinase 1 (SphK1), which is responsible for the synthesis of sphingosine-1 phosphate (S1P), a key regulator of cellular proliferation or apoptosis signaling .

Transport and Distribution

It is known that S1P, the product of the enzyme that this compound inhibits, is released through a Human ATP-binding cassette (ABC) transporter to interact with other phosphosphingolipids components in the tumor microenvironment (TME) .

Subcellular Localization

It is known that the enzymes it inhibits, such as PKC and PI3k, are localized in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Safingol can be synthesized through the stereoselective reduction of sphingosine. The process involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale synthesis of sphingosine followed by its reduction to this compound. The process requires stringent control of reaction conditions to ensure high yield and purity .

Properties

IUPAC Name

(2S,3S)-2-aminooctadecane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKJDMGTUTTYMP-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045768
Record name Safingol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15639-50-6, 3102-56-5
Record name Safingol
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URL https://commonchemistry.cas.org/detail?cas_rn=15639-50-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Safingol [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Safingol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11924
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Record name SAFINGOL
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Record name Safingol
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Record name 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel
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Record name SAFINGOL
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Synthesis routes and methods

Procedure details

158 g of the above compound are dissolved in 1054 cm3 of methanol including 10% of water containing 129.1 g of potassium hydroxide. The reaction medium is brought to reflux for 6 hours and then filtered through paper while hot. The filtrate is made up with 300 cm3 of water and left at 4° C. overnight. The solid formed is isolated by filtration on a glass sinter. 145 g of 2-amino-3-hydroxyoctadecanol or dihydrosphingosine are thereby obtained in pure erythro form.
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158 g
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129.1 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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